molecular formula C18H24BrNO2 B3113991 N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine hydrobromide CAS No. 1989824-34-1

N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine hydrobromide

Cat. No. B3113991
M. Wt: 366.3
InChI Key: FURZROHBBSOWSH-UHFFFAOYSA-N
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Description

“N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine hydrobromide” is a chemical compound. Unfortunately, there’s no specific information available about this compound12.


Scientific Research Applications

Analytical Characterization

N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine hydrobromide has been subject to analytical characterization in scientific research. Studies have included the synthesis and testing of this compound, with a focus on understanding its properties and potential applications. For instance, Chapman and Avanes (2015) conducted an analytical survey of various phenylethanamines, including N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine, to help forensic and harm-reduction organizations identify such compounds (Chapman & Avanes, 2015).

Receptor Interaction Profiles

Rickli et al. (2015) examined the binding affinities of various phenethylamines, including N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine, at monoamine receptors. Their research aimed to better understand the pharmacological properties of these compounds (Rickli et al., 2015).

Synthesis and Characterization

In the field of organic chemistry, studies like those conducted by Carlsen (1998) and Liu et al. (1993) involve the synthesis and characterization of compounds related to N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine. These research efforts contribute to a deeper understanding of the chemical properties and potential applications of such compounds (Carlsen, 1998), (Liu et al., 1993).

Metabolic Profiling

Studies such as those by Caspar et al. (2017) have investigated the metabolic profiles of related compounds, contributing to the understanding of how these substances are processed in biological systems. Such research is crucial for the development of medical and forensic applications (Caspar et al., 2017).

Deprotection of Hydroxy Functions

Research by Horita et al. (1986) on the deprotection of hydroxy functions in compounds like N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine highlights the importance of these processes in synthetic chemistry. This research contributes to the development of new methods for manipulating complex organic molecules (Horita et al., 1986).

Cardiotoxicity Evaluation

Yoon et al. (2019) conducted studies to evaluate the cardiotoxicity of related compounds, which is vital for assessing the safety and potential therapeutic applications of these substances (Yoon et al., 2019).

Kraft Lignin Modification

Pouteau et al. (2005) explored the modification of Kraft lignin, using compounds similar to N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine. This research is significant for the development of new materials and industrial applications (Pouteau et al., 2005).

properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-phenylethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.BrH/c1-3-21-18-13-16(9-10-17(18)20-2)14-19-12-11-15-7-5-4-6-8-15;/h4-10,13,19H,3,11-12,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURZROHBBSOWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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